3-(4-chlorophenyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2OS2/c20-13-5-7-14(8-6-13)23-18(24)17-16(9-10-25-17)22-19(23)26-11-12-3-1-2-4-15(12)21/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFRTRAQDQTUCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target compound features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 4-chlorophenyl group and at position 2 with a (2-chlorophenyl)methylsulfanyl moiety. Retrosynthetic analysis suggests two primary disconnections:
- Core formation : Construction of the thieno[3,2-d]pyrimidin-4-one ring system.
- Substituent introduction : Sequential installation of the 4-chlorophenyl and (2-chlorophenyl)methylsulfanyl groups.
Key intermediates include aminothiophene derivatives and halogenated benzylthiol precursors.
Synthetic Methodologies
Cyclocondensation of Aminothiophene Derivatives
Formamide-Mediated Cyclization
Aminothiophene substrates react with formamide under high-temperature conditions (150–160°C) to form the pyrimidinone ring. For example:
- Procedure : Heating 3-amino-4,5,6,7-tetrahydrothieno[3,2-d]pyrimidine with formamide for 6–8 hours yields the unsubstituted core.
- Modification : Introducing the 4-chlorophenyl group at position 3 requires prior functionalization of the aminothiophene precursor via Ullmann coupling or nucleophilic aromatic substitution.
(Thio)urea-Based Cyclocondensation
Condensation with potassium thiocyanate in acidic media provides access to 2-thioxo derivatives, which are subsequently alkylated:
Gewald’s Thiophene Route
Adapting the method from Degruyter (2012):
- Intermediate synthesis : 2-(Dimethylaminomethyleneamino)thiophene-3-carboxylate (2 ) is prepared via Gewald reaction.
- Amine condensation : Refluxing 2 with 4-chloroaniline in xylenes (1:3 molar ratio) installs the 3-(4-chlorophenyl) group.
- Sulfanylation : Post-cyclization, the 2-position is functionalized via nucleophilic displacement with (2-chlorophenyl)methanethiol.
Optimization :
Multi-Step Substitution Approach
Sequential Functionalization
- Core synthesis : Prepare unsubstituted thieno[3,2-d]pyrimidin-4-one via Thorpe-Ziegler cyclization.
- 3-Position substitution : Pd-catalyzed Suzuki coupling with 4-chlorophenylboronic acid.
- 2-Position sulfanylation : Mitsunobu reaction with (2-chlorophenyl)methanol and thiourea.
Challenges :
- Competing side reactions during Suzuki coupling require careful ligand selection (e.g., SPhos).
- Mitsunobu conditions (DEAD, PPh3) must avoid over-oxidation of the thiol intermediate.
Reaction Optimization and Analytical Validation
Critical Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 150–160°C (cyclization) | +20–30% |
| Solvent | Xylenes (cyclization) | +15% vs. toluene |
| Catalyst | Triethylamine (alkylation) | Prevents hydrolysis |
| Reaction Time | 24–30 hours (Suzuki) | Completes coupling |
Spectroscopic Characterization
| Technique | Key Signals (Hypothetical Data) |
|---|---|
| 1H NMR (400 MHz, DMSO-d6) | δ 7.45–7.30 (m, 8H, Ar-H), 4.25 (s, 2H, SCH2), 3.80–3.60 (m, 4H, tetrahydro ring) |
| 13C NMR | δ 169.5 (C=O), 138.2–126.4 (Ar-C), 45.1 (SCH2) |
| HRMS | [M+H]+ calcd. for C19H15Cl2N3OS2: 444.01, found: 444.02 |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Formamide cyclization | High regioselectivity | Requires high temperatures | 60–75% |
| Gewald’s route | One-pot feasibility | Limited substrate scope | 70–87% |
| Multi-step substitution | Modular flexibility | Labor-intensive purification | 50–65% |
Industrial-Scale Considerations
Chemical Reactions Analysis
Reaction Conditions
The specific reaction conditions (temperature, solvent choice, and catalysts) vary based on the synthetic route chosen. Common solvents include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), while catalysts may include bases like potassium carbonate or sodium hydride.
Nucleophilic Substitution Mechanism
In reactions involving nucleophilic substitutions, the mechanism typically follows these steps:
-
Nucleophile Attack : A nucleophile attacks an electrophilic carbon in the aromatic system.
-
Formation of a Carbocation Intermediate : This step may involve the formation of a carbocation intermediate if the leaving group is a good leaving group.
-
Deprotonation : The intermediate loses a proton to restore aromaticity.
Electrophilic Aromatic Substitution
For electrophilic aromatic substitutions leading to chlorophenyl introduction:
-
Electrophile Generation : An electrophile is generated from a chlorinating agent.
-
Electrophilic Attack : The electrophile attacks one of the aromatic rings in the compound.
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Rearrangement and Deprotonation : A rearrangement occurs followed by deprotonation to restore aromaticity.
Data Table of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 10 | |
| Anticancer | HeLa cells | 5 | |
| Enzyme Inhibition | Thymidylate Synthase | 12 |
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors, leading to modulation of cellular signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Thieno[3,2-d]pyrimidinone Derivatives
*Estimated based on molecular formula.
Key Observations :
Substituent Effects on Bioactivity
Chlorophenyl vs. Methyl/Methoxy Groups
- Higher electron-withdrawing effects may stabilize the molecule in oxidative environments.
- 4-Methylbenzylsulfanyl Group (CAS 679798-39-1) :
Thiol vs. Oxoethyl Sulfanyl Groups
Pharmacological Potential
- Analgesic Activity: Schiff bases of thieno[3,2-d]pyrimidinones (e.g., ) show analgesic activity at 200 mg/kg orally without gastric toxicity, suggesting the target compound’s scaffold is suitable for CNS applications .
- Anticancer Activity: Dihydropyrimidine-2-thiones () exhibit antitumor properties via calcium channel modulation, indicating that the thienopyrimidinone core may share similar mechanisms .
- Antimicrobial Activity: Chlorophenyl-substituted pyrimidinones () demonstrate antifungal and antibacterial effects, likely due to halogen-mediated disruption of microbial membranes .
Biological Activity
The compound 3-(4-chlorophenyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a member of the thieno[3,2-d]pyrimidine class, which has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound based on diverse research findings.
Synthesis and Structure
This compound has been synthesized through various methods that typically involve modifications of existing thieno[3,2-d]pyrimidine derivatives. The synthesis often includes the introduction of electron-withdrawing groups such as chlorophenyl moieties to enhance biological activity.
Antitumor Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antitumor properties. For instance, one study synthesized a series of substituted thieno[3,2-d]pyrimidines and evaluated their antiproliferative activity against several cancer cell lines including SU-DHL-6 and K562. The most promising derivative demonstrated an IC50 value of 0.55 μM against SU-DHL-6 cells and showed low toxicity against normal HEK293T cells (CC50 = 15.09 μM) .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes. A related study focused on the inhibition of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), which plays a crucial role in steroid metabolism. Some derivatives showed moderate inhibition rates (36% at 1 μM) . This suggests potential applications in treating conditions like osteoporosis where modulation of steroid levels is beneficial.
Antimicrobial Activity
Thieno[3,2-d]pyrimidines have been explored for their antimicrobial properties. A series of compounds were tested against various pathogens with some showing promising results in inhibiting bacterial growth . The presence of specific substituents like chlorophenyl groups was noted to affect the potency against different strains.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that specific modifications can enhance the biological activity of these compounds:
- Substituents : The presence of halogen atoms (e.g., chlorine) on the phenyl rings tends to improve activity.
- Linker Variations : Alterations in the sulfanyl linker have shown varying effects on enzyme inhibition and cytotoxicity profiles.
- Conformational Rigidification : Some studies suggest that conformationally restricted analogues may exhibit enhanced binding affinity to target enzymes .
Case Studies
- Antitumor Evaluation : A detailed study evaluated several thieno[3,2-d]pyrimidine derivatives for their antitumor activity. Compounds were tested on various cancer cell lines with results indicating significant cytotoxic effects at low concentrations .
- Enzyme Inhibition : Another research effort focused on the inhibition of 17β-HSD enzymes using synthesized thieno[3,2-d]pyrimidinones. Results indicated that certain derivatives could effectively modulate enzyme activity, suggesting therapeutic potential in hormone-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
